molecular formula C10H6FNO3 B3345673 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid CAS No. 1082892-91-8

2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid

Cat. No.: B3345673
CAS No.: 1082892-91-8
M. Wt: 207.16 g/mol
InChI Key: DSBNAVWAMYXVNE-UHFFFAOYSA-N
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Description

2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the indole ring can significantly alter the compound’s chemical and biological properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of indole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The resulting fluorinated indole can then be subjected to oxidation reactions to introduce the oxoacetic acid group.

Industrial Production Methods

Industrial production of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid may involve large-scale fluorination and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated indole derivatives.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The oxoacetic acid moiety can participate in various biochemical reactions, influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid is unique due to the presence of both a fluorine atom and an oxoacetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-2-5-6(4-12-8(5)7)9(13)10(14)15/h1-4,12H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBNAVWAMYXVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid
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2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid
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2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid
Reactant of Route 6
2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid

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